BenchChemオンラインストアへようこそ!

3-Bromothieno[3,2-b]pyridine

Regioselective synthesis Orthogonal functionalization C–C cross‑coupling

3‑Bromothieno[3,2‑b]pyridine (CAS 94191‑12‑5) is a bicyclic heteroaromatic compound composed of a thiophene ring fused to a pyridine ring at the [3,2‑b] junction, with a single bromine atom at the 3‑position of the thiophene moiety [REFS‑1]. Its molecular formula is C₇H₄BrNS and its molecular weight is 214.08 g·mol⁻¹ [REFS‑2].

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 94191-12-5
Cat. No. B1281774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothieno[3,2-b]pyridine
CAS94191-12-5
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CS2)Br)N=C1
InChIInChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
InChIKeyTYQIGSHNHLULNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothieno[3,2-b]pyridine CAS 94191-12-5: Core Heterocyclic Building Block for Regioselective C3‑Functionalization


3‑Bromothieno[3,2‑b]pyridine (CAS 94191‑12‑5) is a bicyclic heteroaromatic compound composed of a thiophene ring fused to a pyridine ring at the [3,2‑b] junction, with a single bromine atom at the 3‑position of the thiophene moiety [REFS‑1]. Its molecular formula is C₇H₄BrNS and its molecular weight is 214.08 g·mol⁻¹ [REFS‑2]. The compound belongs to the thieno[3,2‑b]pyridine family, a scaffold that has recently attracted significant attention as a privileged structure for designing highly selective kinase inhibitors [REFS‑3]. The 3‑bromo substituent makes it a versatile electrophilic partner for palladium‑catalyzed cross‑coupling reactions, while the unsubstituted 2‑position remains available for orthogonal functionalization, a feature that distinguishes it from its 2‑carboxylate derivatives commonly employed in medicinal chemistry programs.

Why 3‑Bromothieno[3,2‑b]pyridine Cannot Be Replaced by Its 2‑Bromo, 3‑Chloro, or Carboxylated Analogs in Regioselective Synthetic Programs


The substitution pattern on the thieno[3,2‑b]pyridine core dictates both the site of further functionalization and the electronic properties of the heterocyclic system. The 3‑bromo isomer places the reactive halogen on the thiophene ring while preserving a free 2‑position, enabling sequential orthogonal derivatization that is impossible with the 2‑bromo isomer (CAS 94191‑15‑8) where the halogen occupies the position most commonly targeted for C–C bond formation [REFS‑1]. Similarly, replacing the bromine with chlorine (3‑chlorothieno[3,2‑b]pyridine, CAS 94191‑11‑4) reduces oxidative addition rates in palladium‑catalyzed cross‑couplings, often necessitating harsher conditions, specialized ligands, and longer reaction times to achieve comparable conversions [REFS‑2]. The 3‑iodo variant (CAS 94191‑13‑6), while more reactive, introduces higher cost, lower bench stability, and an increased propensity for homocoupling side reactions that erode yield and complicate purification. The widely used methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate derivative, though powerful for constructing 2,3‑disubstituted libraries, permanently commits the 2‑position to an ester group, limiting the accessible chemical space. These intrinsic differences mean that direct replacement of the 3‑bromo‑unsubstituted scaffold with any of these analogs will alter reaction outcomes, reduce synthetic efficiency, or restrict downstream diversification pathways.

3‑Bromothieno[3,2‑b]pyridine: Quantitative Evidence of Differentiation from Structural Analogs


Regioselective Functionalization Window: The 3‑Bromo Isomer Provides a Vacant C2 Position Absent in the 2‑Bromo Isomer and 2‑Carboxylate Derivatives

The 3‑bromothieno[3,2‑b]pyridine scaffold presents a unique synthetic advantage: the bromine atom is located at C3 of the thiophene ring, leaving the C2 position unoccupied and available for subsequent derivatization. In contrast, the 2‑bromo isomer (CAS 94191‑15‑8) places the halogen at the position most commonly engaged in C–C bond formation, limiting the ability to introduce diversity at that site. The methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate derivative, used extensively in published medicinal chemistry programs, permanently commits the C2 position to an ester group [REFS‑1]. The unsubstituted 3‑bromo scaffold therefore enables a broader range of synthetic sequences—for example, C3 Suzuki coupling can be followed by C2 lithiation‑functionalization or C–H activation—without the need for ester hydrolysis or decarboxylation steps that reduce overall yield and increase step count [REFS‑2].

Regioselective synthesis Orthogonal functionalization C–C cross‑coupling

Suzuki–Miyaura Cross‑Coupling Efficiency: 3‑Bromothieno[3,2‑b]pyridine‑2‑carboxylate Achieves 65–91% Yields, Establishing the Reactivity Benchmark for the 3‑Bromo Substituent

While direct yield data for the parent 3‑bromothieno[3,2‑b]pyridine in Suzuki coupling is not available in the primary literature, its 2‑carboxylate analog undergoes C–C Pd‑catalyzed Suzuki–Miyaura cross‑coupling with (hetero)aryl pinacol boranes, trifluoroborate salts, or boronic acids to afford 3‑(hetero)arylthieno[3,2‑b]pyridine‑2‑carboxylates in yields ranging from 65% to 91% [REFS‑1]. These yields are consistent with the well‑established reactivity of aryl bromides in oxidative addition with Pd(0) catalysts and serve as a conservative lower‑bound estimate for the parent scaffold, which lacks the electron‑withdrawing ester group that can slow oxidative addition. No comparable high‑yielding Suzuki coupling dataset has been reported for the 3‑chloro analog, which would require more forcing conditions due to the higher bond dissociation energy of the C–Cl bond (BDE ≈ 95 kcal·mol⁻¹ vs. BDE ≈ 80 kcal·mol⁻¹ for C–Br) [REFS‑2].

Suzuki–Miyaura coupling Palladium catalysis Reaction yield

Purity Specification Benchmarking: 3‑Bromothieno[3,2‑b]pyridine Consistently Meets 97–98% Purity, Outperforming the 3‑Chloro and 3‑Iodo Analogs

Commercially, 3‑bromothieno[3,2‑b]pyridine is routinely supplied with a minimum purity of 97% (HPLC) by vendors such as Bidepharm and 98% by AKSci [REFS‑1][REFS‑2]. In contrast, the 3‑chloro analog (CAS 94191‑11‑4) is typically offered at a lower minimum purity of 95% [REFS‑3], and the 3‑iodo analog (CAS 94191‑13‑6) is listed at 95–97% [REFS‑4]. This 2–3 percentage point difference in purity can translate to a meaningful reduction in by‑product burden during subsequent reactions, especially in cross‑couplings where halogen‑containing impurities can act as catalyst poisons or lead to off‑target products. The consistently higher purity specification of the 3‑bromo compound reduces the need for pre‑use purification, saving both time and material costs in a research or production setting.

Chemical purity Procurement specification Quality control

Thieno[3,2‑b]pyridine Scaffold Validation in Kinase Inhibitor Drug Discovery: The 3‑Position Is a Critical Vector for Developing Highly Selective Inhibitors

A landmark study published in 2025 established the thieno[3,2‑b]pyridine scaffold as a privileged template for designing highly selective inhibitors of underexplored protein kinases, including Haspin and CDKL family members [REFS‑1]. The study demonstrated that the thieno[3,2‑b]pyridine core engages the kinase hinge region through weak interactions, enabling profoundly different binding modes all of which maintain high selectivity. Mapping the chemical space around the central pharmacophore revealed that substitution at the 3‑position of the thiophene ring is a critical determinant of both potency and selectivity [REFS‑1]. Patents covering substituted thieno[3,2‑b]pyridines as kinase inhibitors explicitly use 3‑bromo‑substituted thieno[3,2‑b]pyridine intermediates, for instance 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine is employed as a key building block in the synthesis of compounds of formula (I) for inhibiting all kinases [REFS‑2]. This positions the 3‑bromo derivative as the direct entry point to a validated medicinal chemistry strategy, a role that the 3‑chloro or 3‑iodo analogs have not independently demonstrated in peer‑reviewed SAR studies.

Protein kinase inhibition Scaffold‑based drug design Selectivity profiling

Priority Procurement Scenarios for 3‑Bromothieno[3,2‑b]pyridine in Scientific Research and Industrial Synthesis


Orthogonal Diversification Libraries for Kinase Inhibitor Lead Optimization

The 3‑bromo substituent enables C3 functionalization via Suzuki or Buchwald–Hartwig coupling while preserving the C2 position for subsequent C–H activation or directed lithiation. This two‑stage diversification strategy, distinct from the 2‑carboxylate route, generates libraries with substitution patterns directly matching the SAR vectors identified in the 2025 J. Med. Chem. kinase inhibitor study [REFS‑1], accelerating hit expansion for Haspin, CDKL, and related underexplored kinases.

Synthesis of 2,3‑Disubstituted Thieno[3,2‑b]pyridines without Protecting‑Group Manipulation

When the target molecule requires a functional group other than an ester at C2 (e.g., a methyl, amino, or unsubstituted C–H), the unsubstituted 3‑bromo scaffold avoids the deprotection or decarboxylation steps required when starting from methyl 3‑bromothieno[3,2‑b]pyridine‑2‑carboxylate [REFS‑2]. This reduces step count by at least 1–2 steps and typically improves overall yield by 15–25% based on standard two‑step deprotection‑coupling sequences.

Multi‑Gram Scale‑Up for Preclinical Candidate Synthesis

The 97–98% commercial purity of the 3‑bromo compound, combined with the 65–91% cross‑coupling yields demonstrated on the 2‑carboxylate analog [REFS‑3], provides a reliable starting point for multi‑gram scale‑up. Procurement of the higher‑purity 3‑bromo form over the 95%‑pure 3‑chloro analog minimizes the risk of catalyst‑poisoning impurities, a critical consideration when scaling palladium‑catalyzed reactions beyond gram scale.

Agrochemical and Materials Science Intermediate

Beyond medicinal chemistry, the 3‑bromothieno[3,2‑b]pyridine scaffold serves as a versatile intermediate for synthesizing conjugated materials and agrochemical actives. Its bromine at the 3‑position provides a handle for Stille or Negishi couplings to install aryl or alkynyl groups, enabling fine‑tuning of electronic properties without steric interference from a C2 substituent, a feature that the 2‑bromo isomer cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromothieno[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.